molecular formula C5H4IN3O2 B1403457 5-Amino-6-iodo-2-pyrazinecarboxylic acid CAS No. 1363381-34-3

5-Amino-6-iodo-2-pyrazinecarboxylic acid

Cat. No.: B1403457
CAS No.: 1363381-34-3
M. Wt: 265.01 g/mol
InChI Key: OWZJMNMTLFBLQL-UHFFFAOYSA-N
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Description

5-Amino-6-iodo-2-pyrazinecarboxylic acid is a heterocyclic organic compound with the molecular formula C5H4IN3O2. It is characterized by the presence of an amino group, an iodine atom, and a carboxylic acid group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-iodo-2-pyrazinecarboxylic acid typically involves the iodination of 5-amino-2-pyrazinecarboxylic acid. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-iodo-2-pyrazinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as azido, cyano, or alkyl derivatives can be formed.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives

Scientific Research Applications

5-Amino-6-iodo-2-pyrazinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-Amino-6-iodo-2-pyrazinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of the iodine atom and the carboxylic acid group can enhance its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-pyrazinecarboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    6-Iodo-2-pyrazinecarboxylic acid: Lacks the amino group, affecting its chemical properties and applications.

    5-Nitro-6-iodo-2-pyrazinecarboxylic acid:

Uniqueness

5-Amino-6-iodo-2-pyrazinecarboxylic acid is unique due to the presence of both an amino group and an iodine atom on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

5-amino-6-iodopyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-3-4(7)8-1-2(9-3)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZJMNMTLFBLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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